molecular formula C12H7ClF4N2OS B12478878 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B12478878
M. Wt: 338.71 g/mol
InChI Key: JDRVKSGIROGCGB-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-pyrimidin-4-one is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a pyrimidinone core substituted with a trifluoromethyl group and a sulfanyl group attached to a chlorofluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves multiple steps:

    Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of the 2-chloro-6-fluorophenyl intermediate.

    Attachment of the Sulfanyl Group:

    Formation of the Pyrimidinone Core: The final step involves the cyclization reaction to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-pyrimidin-4-one is unique due to its combination of a pyrimidinone core with a trifluoromethyl group and a sulfanyl group attached to a chlorofluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H7ClF4N2OS

Molecular Weight

338.71 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H7ClF4N2OS/c13-7-2-1-3-8(14)6(7)5-21-11-18-9(12(15,16)17)4-10(20)19-11/h1-4H,5H2,(H,18,19,20)

InChI Key

JDRVKSGIROGCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)C(F)(F)F)F

Origin of Product

United States

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